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molecular formula C9H8F2INO2 B8492122 2-Amino-4-difluoromethyl-5-iodo-benzoic acid methyl ester

2-Amino-4-difluoromethyl-5-iodo-benzoic acid methyl ester

Cat. No. B8492122
M. Wt: 327.07 g/mol
InChI Key: MZLOIXRXDFKIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012988B2

Procedure details

To a solution of 2-amino-4-difluoromethyl-benzoic acid methyl ester (1.98 g, 9.84 mmol) in EtOH (75 mL) were added Ag2SO4 (3.08 g, 1 equiv) and I2 (2.50 g, 1 equiv) and the resulting mixture was stirred at r.t. for 1 hour. The mixture was filtered through a pad of celite and washed with EtOH. The solution was concentrated in vacuo and then diluted with AcOEt. The organic phase was washed with sat. aq NaHCO3, 1M aq Na2S2O3 and brine and dried (Na2SO4). The solution was concentrated in vacuo to afford the title compound as an off-white solid (2.9 g, 90% yield). ES-MS: m/z 369.2 [M+CH3CN+H]+, rt 5.87 min.
Name
2-amino-4-difluoromethyl-benzoic acid methyl ester
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.08 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([F:12])[F:11])=[CH:6][C:5]=1[NH2:13].[I:15]I>CCO.[O-]S([O-])(=O)=O.[Ag+].[Ag+]>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([I:15])[C:7]([CH:10]([F:12])[F:11])=[CH:6][C:5]=1[NH2:13] |f:3.4.5|

Inputs

Step One
Name
2-amino-4-difluoromethyl-benzoic acid methyl ester
Quantity
1.98 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C(F)F)N)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
II
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Name
Quantity
3.08 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with AcOEt
WASH
Type
WASH
Details
The organic phase was washed with sat. aq NaHCO3, 1M aq Na2S2O3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)C(F)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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